N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-17-7-12-23(18(2)15-17)25-28-29-26(34-25)27-24(31)20-8-10-22(11-9-20)35(32,33)30-14-13-19-5-3-4-6-21(19)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWLDOCBOUZVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the oxadiazole family and features a unique combination of structural elements that may enhance its pharmacological properties. This article presents a comprehensive overview of its biological activity based on current research findings.
Structural Characteristics
The compound's structure can be broken down into two main components:
- Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Tetrahydroisoquinoline Moiety : This component is often associated with neuropharmacological effects and has been studied for its analgesic and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. The specific MIC values for this compound are yet to be published but are expected to align with the general trends observed in similar compounds.
Anticancer Activity
The structural uniqueness of this compound suggests potential anticancer effects:
- Cell Viability Assays : Preliminary studies on related oxadiazole compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanisms are believed to involve apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways affected by this compound.
Neuroprotective Effects
Given the presence of the tetrahydroisoquinoline moiety:
- Neuropharmacological Studies : Compounds with similar structures have been shown to exhibit neuroprotective properties in models of neurodegenerative diseases. The potential for this compound to modulate neurotransmitter systems warrants investigation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | A related oxadiazole compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus. Similar results are anticipated for our compound due to structural similarities. |
| Cytotoxicity in Cancer Cells | In vitro studies on oxadiazole derivatives indicated IC50 values ranging from 10 to 50 µM against various cancer cell lines. Further testing is required for our specific compound. |
| Neuroprotection | Tetrahydroisoquinoline derivatives showed reduced oxidative stress markers in neuronal cells under hypoxic conditions. This suggests potential protective effects that may extend to our compound as well. |
The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, potential mechanisms may include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : Targeting pathways such as PI3K/Akt and MAPK may contribute to both anticancer and neuroprotective effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Oxadiazole Derivatives
Key Observations:
- Substituent Diversity: The target compound’s 2,4-dimethylphenyl group contrasts with OZE-II’s 3,5-dimethoxyphenyl group, which may enhance lipophilicity and membrane permeability .
- Molecular Weight : OZE-II (MW 488.51) is heavier due to its oxazolidine and dimethoxy groups, while the target compound’s MW is expected to be intermediate (~450–500), balancing bioavailability and target engagement .
Bioactivity Profiles
Table 2: Bioactivity Comparison of Oxadiazole Derivatives
Key Insights:
- Antimicrobial Potential: The tetrahydroisoquinoline sulfonyl group in the target compound may mimic OZE-II’s biofilm-disrupting activity, as sulfonamide moieties are known to inhibit bacterial enzymes .
- Structure-Activity Relationship (SAR) : Bioactivity clustering () suggests that substituents on the oxadiazole ring (e.g., halogens, alkyl groups) correlate with specific modes of action. The target compound’s 2,4-dimethylphenyl group may align with compounds showing growth regulation or cytokinin-like activity, as seen in tetrazole-based benzamides ().
Analytical Characterization
- Spectroscopic Data : IR and NMR spectra of analogous compounds () confirm the presence of C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) vibrations, critical for verifying tautomeric states and functional group integrity. The absence of C=O bands in cyclized products (e.g., 1,2,4-triazoles in ) highlights the importance of spectral analysis in structural validation .
- Molecular Networking : Similar fragmentation patterns (cosine scores >0.8) in mass spectrometry () predict that the target compound’s bioactivity profile would cluster with sulfonamide-bearing oxadiazoles, aiding in dereplication and mechanism prediction .
Preparation Methods
Hydrazide Cyclodehydration
Acylhydrazides derived from 2,4-dimethylbenzoic acid undergo cyclization using POCl₃ or H₂SO₄ as dehydrating agents. For example:
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C, 20 min) accelerates cyclization, reducing reaction times from hours to minutes while maintaining yields of 80–88%.
Coupling of Oxadiazole and Sulfonylbenzamide Moieties
The final assembly involves coupling the oxadiazol-2-amine with 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl chloride.
Schotten-Baumann Reaction
Carbodiimide-Mediated Coupling
-
Reagents : EDCI/HOBt in DMF.
-
Advantages : Higher yields (85–90%) and milder conditions (room temperature, 12 h).
Purification and Characterization
Critical purification steps include:
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
-
Crystallization : Ethanol/water (4:1) affords needle-shaped crystals suitable for XRD.
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89–7.12 (m, 11H, aromatic), 4.32 (s, 2H, CH₂), 2.63 (s, 6H, CH₃).
-
HRMS : m/z 488.1518 [M+H]⁺ (calculated for C₂₇H₂₅N₃O₄S).
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Preyssler HPA | PA/SiO₂ | 70 | 92 | 98 |
| POCl₃ Cyclization | Phosphoryl chloride | 120 | 85 | 95 |
| Microwave | None | 150 (MW) | 88 | 97 |
| EDCI Coupling | EDCI/HOBt | 25 | 90 | 99 |
Challenges and Optimization Strategies
-
Oxadiazole Ring Stability : Prolonged heating above 130°C causes decomposition; microwave methods mitigate this.
-
Sulfonamide Hydrolysis : Avoid aqueous workup at pH <2 to prevent cleavage of the sulfonyl group.
-
Scalability : Batch sizes >100 g require slow addition of acyl chloride to prevent exothermic side reactions .
Q & A
Q. What is the standard synthetic pathway for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., POCl₃) at 90°C for 3–6 hours .
- Step 2: Sulfonylation of the tetrahydroisoquinoline moiety using chlorosulfonic acid, followed by coupling with the benzamide core via nucleophilic substitution in a polar aprotic solvent (e.g., DMF) .
- Step 3: Final purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography to isolate the target compound .
Q. What characterization techniques are essential to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate the molecular formula and isotopic pattern .
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- HPLC: Purity assessment (>95% by reverse-phase chromatography) .
Q. How is the biological activity of this compound initially screened in antimicrobial research?
- In vitro assays: Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains, with ampicillin as a positive control .
- Antifungal screening: Disk diffusion assays against C. albicans .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the oxadiazole ring?
- Key factors:
- Solvent choice: Use of DMF or THF to stabilize intermediates and enhance cyclization efficiency .
- Temperature control: Maintaining 90–100°C to accelerate ring closure while minimizing side reactions .
- Dehydrating agents: POCl₃ or PCl₅ to drive oxadiazole formation .
- Post-reaction workup: Adjust pH to 8–9 with ammonia to precipitate impurities before recrystallization .
Q. How can low solubility in aqueous buffers be addressed for in vivo studies?
Q. What strategies are employed to resolve conflicting bioactivity data across different studies?
- Dose-response validation: Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Target validation: Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to confirm mechanism-specific activity .
- Meta-analysis: Compare structural analogs (e.g., bromophenyl vs. methylphenyl substitutions) to identify SAR trends .
Q. How can the stability of this compound under varying storage conditions be evaluated?
- Forced degradation studies: Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks, then monitor degradation via HPLC and LC-MS .
- Long-term stability: Store lyophilized samples at –20°C in inert atmospheres (argon) to prevent sulfonamide hydrolysis .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymatic targets (e.g., tubulin or DNA gyrase) .
- QSAR modeling: Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity data .
Q. How can synthetic byproducts or impurities be identified and mitigated?
- TLC monitoring: Track reaction progress using silica gel plates (ethyl acetate/hexane eluent) .
- Flash chromatography: Separate unreacted intermediates (e.g., tetrahydroisoquinoline sulfonyl chloride) using gradient elution .
- Mass defect filtering: Apply HRMS to distinguish impurities with similar m/z ratios .
Methodological Challenges and Solutions
Q. What experimental designs are recommended for analyzing synergistic effects with existing drugs?
- Checkerboard assay: Combine the compound with standard antibiotics (e.g., ciprofloxacin) at sub-inhibitory concentrations to calculate Fractional Inhibitory Concentration Index (FICI) values .
- Isobologram analysis: Quantify synergy/antagonism using CompuSyn software .
Q. How can off-target effects be minimized during mechanistic studies?
- CRISPR-Cas9 knockouts: Generate isogenic cell lines lacking putative targets (e.g., specific kinases) to validate on-target effects .
- Proteomic profiling: Use SILAC-based mass spectrometry to identify non-specific protein interactions .
Q. What advanced techniques are used to confirm the compound’s interaction with DNA or enzymes?
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) with immobilized DNA/enzyme targets .
- Fluorescence polarization: Quantify competitive displacement of fluorescent probes (e.g., ethidium bromide for DNA intercalation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
